alpha-(2-Chlorophenyl)-2,6,7,7a-tetrahydro-2-oxothieno[3,2-c]pyridine-5(4H)-acetic Acid
alpha-(2-Chlorophenyl)-2,6,7,7a-tetrahydro-2-oxothieno[3,2-c]pyridine-5(4H)-acetic Acid
Brand Name:
Vulcanchem
CAS No.:
109904-36-1
VCID:
VC21161077
InChI:
InChI=1S/C15H14ClNO3S/c16-11-4-2-1-3-10(11)14(15(19)20)17-6-5-12-9(8-17)7-13(18)21-12/h1-4,7,12,14H,5-6,8H2,(H,19,20)
SMILES:
C1CN(CC2=CC(=O)SC21)C(C3=CC=CC=C3Cl)C(=O)O
Molecular Formula:
C15H14ClNO3S
Molecular Weight:
323.8 g/mol
alpha-(2-Chlorophenyl)-2,6,7,7a-tetrahydro-2-oxothieno[3,2-c]pyridine-5(4H)-acetic Acid
CAS No.: 109904-36-1
Cat. No.: VC21161077
Molecular Formula: C15H14ClNO3S
Molecular Weight: 323.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109904-36-1 |
|---|---|
| Molecular Formula | C15H14ClNO3S |
| Molecular Weight | 323.8 g/mol |
| IUPAC Name | 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetic acid |
| Standard InChI | InChI=1S/C15H14ClNO3S/c16-11-4-2-1-3-10(11)14(15(19)20)17-6-5-12-9(8-17)7-13(18)21-12/h1-4,7,12,14H,5-6,8H2,(H,19,20) |
| Standard InChI Key | DZYJTINRGUUKKO-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=CC(=O)SC21)C(C3=CC=CC=C3Cl)C(=O)O |
| Canonical SMILES | C1CN(CC2=CC(=O)SC21)C(C3=CC=CC=C3Cl)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator